molecular formula C₃₃H₄₆N₁₀O₁₅P₂ B1142057 N6-(6-Aminohexyl)-FAD CAS No. 76748-73-7

N6-(6-Aminohexyl)-FAD

Cat. No. B1142057
CAS RN: 76748-73-7
M. Wt: 884.72
InChI Key:
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Description

N6-(6-Aminohexyl)-FAD is a derivative of FAD (Flavin Adenine Dinucleotide), a coenzyme involved in several important metabolic reactions. It is a dATP analog that contains a primary amino group attached via a 6-carbon linker at the N6-position of the purine base1. It can be incorporated into DNA by nick translation in the presence of dTTP, dGTP, and dCTP1.



Synthesis Analysis

The synthesis of a new coenzyme A analogue, N6-[N-(6-aminohexyl)carbamoylmethyl]-CoA, suitable for immobilisation through its terminal amino group to support matrices, has been described2. The synthetic route starts with bis (CoA) and involves alkylation with iodoacetic acid and rearrangement yielding bis (N6-carboxymethyl-CoA), elongation of the carboxymethyl terminal with 1,6-diaminohexane using carbodiimide to yield bis (N6-[N-(6-aminohexyl)-carbamoylmethyl]-CoA) and finally the splitting of this bis [CoA analogue) through reduction with dithiothreitol to give the final product2.



Molecular Structure Analysis

The molecular formula of N6-(6-Aminohexyl)-ATP-Biotin, a similar compound, is C26H43N8O15P3S (free acid) with a molecular weight of 832.65 g/mol (free acid) and an exact mass of 832.18 g/mol (free acid)3.



Chemical Reactions Analysis

N6-(6-Aminohexyl)-FAD can be used in various chemical reactions. For instance, it has been used in an antibody-free, FTO-assisted chemical labeling method termed m6A-SEAL for specific m6A detection4. It has also been used in the site-specific enzymic incorporation of an unnatural base, N6-(6-aminohexyl)isoguanosine, into RNA5.



Physical And Chemical Properties Analysis

The physical and chemical properties of N6-(6-Aminohexyl)-FAD are not explicitly mentioned in the search results. However, for a similar compound, N6-(6-Aminohexyl)-ATP-Biotin, it is provided as a solution in water, colorless to slightly yellow, with a concentration of 5.0 mM - 5.5 mM and pH of 7.5 ±0.53.


Scientific Research Applications

Synthesis and Derivatization

  • N6-(6-Aminohexyl)-FAD has been synthesized and used as a starting compound for further derivatizations, showing its utility in the preparation of various biochemical compounds (Bückmann et al., 1997).

Enzyme Modification and Stability

  • This compound has been utilized in the creation of semi-synthetic oxidases. For instance, N6-(6-carbamoylhexyl)-FAD-D-amino acid oxidase, prepared using N6-(6-carboxyhexyl)-FAD, demonstrated increased stability and meso-thermostability compared to the native enzyme (Stocker et al., 1996).

Biochemical and Molecular Studies

  • N6-(6-Aminohexyl)-FAD has been synthesized through an improved method for biochemical applications, highlighting its importance in molecular and enzymatic studies (Saleh et al., 1995).

Enzyme Reactivation and Immunoassays

  • The compound has been used in the reactivation of apoenzymes and in the development of immunoassays. For example, anti-flavin antibodies were elicited to N6-(6-Aminohexyl)-FAD, demonstrating its utility in creating specific probes for detecting proteins with covalently bound flavin (Barber et al., 1987).

Enzyme-Cofactor Interaction Studies

  • Research involving N6-(6-Aminohexyl)-FAD has facilitated the understanding of enzyme-cofactor interactions, aiding in the exploration of enzymatic mechanisms and structures (Macheroux et al., 1993).

Safety And Hazards

The safety and hazards of N6-(6-Aminohexyl)-FAD are not explicitly mentioned in the search results. It is recommended to refer to the safety data sheet of the specific product for detailed information.


properties

CAS RN

76748-73-7

Product Name

N6-(6-Aminohexyl)-FAD

Molecular Formula

C₃₃H₄₆N₁₀O₁₅P₂

Molecular Weight

884.72

synonyms

Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(6-Aminohexyl)adenosine;  Benzo[g]pteridine, Riboflavin 5’-(Trihydrogen diphosphate) Deriv.;  Flavin N6-(6-aminohexyl)adenine Dinucleotide; 

Origin of Product

United States

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